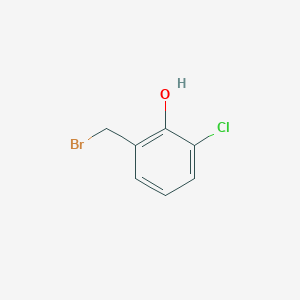

2-(Bromomethyl)-6-chlorophenol

説明

Overview of Halogenated Phenols in Synthetic Chemistry Contexts

Halogenated phenols are a class of organic compounds that serve as fundamental intermediates in a wide array of chemical transformations. The presence of one or more halogen atoms on the phenolic ring significantly influences the molecule's electronic properties and reactivity. This allows for a diverse range of reactions, including nucleophilic aromatic substitution, cross-coupling reactions, and electrophilic aromatic substitution, making them invaluable in the synthesis of pharmaceuticals, agrochemicals, and functional materials. acs.orgscientificupdate.com

The position and nature of the halogen substituent are crucial in dictating the regioselectivity of subsequent reactions. scientificupdate.comgoogle.com For instance, the directed ortho-lithiation of protected phenols is a powerful strategy for introducing functional groups at specific positions adjacent to the hydroxyl group. researchgate.netthieme-connect.com The ability to selectively functionalize the aromatic ring makes halogenated phenols key precursors for constructing highly substituted and complex aromatic systems.

The Unique Role of Bromomethyl Functionality in Organic Reactivity

The bromomethyl group (–CH₂Br) is a highly reactive functional handle in organic synthesis. Its utility stems from the C-Br bond, which is susceptible to cleavage, making the attached carbon atom electrophilic. This reactivity allows the bromomethyl group to participate in a variety of nucleophilic substitution reactions, where the bromine atom is displaced by a wide range of nucleophiles. cymitquimica.com This makes it an excellent alkylating agent for introducing a benzyl-type fragment into a molecule.

Furthermore, the bromomethyl group can be a precursor to the highly reactive bromomethyl radical (•CH₂Br), an intermediate that can engage in addition and coupling reactions. ontosight.ai This dual reactivity, as both an electrophile and a radical precursor, underscores the versatility of the bromomethyl functionality in constructing diverse molecular frameworks. cymitquimica.comontosight.ai

Positioning 2-(Bromomethyl)-6-chlorophenol within Advanced Organic Synthesis Paradigms

The strategic placement of the chloro, bromomethyl, and hydroxyl groups on the this compound scaffold makes it a particularly valuable tool in advanced organic synthesis. kashanu.ac.ir The interplay between these functional groups allows for sequential and regioselective reactions. For example, the hydroxyl group can direct reactions to the ortho and para positions, while the bromomethyl group provides a site for nucleophilic attack or radical reactions. The chlorine atom further modifies the ring's electronics and can participate in cross-coupling reactions.

This multi-functionality enables the use of this compound as a starting material for the synthesis of more complex molecules. For instance, it can be envisioned as a precursor for the synthesis of substituted benzofurans or other heterocyclic systems through intramolecular cyclization reactions. Research has shown the synthesis of related compounds, such as 2-aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydro-benzo[e] cymitquimica.comontosight.aiCurrent time information in Bangalore, IN.oxazaphosphinine 2-oxides, starting from a similar 4-bromo-2-[(4-chlorophenylamino)methyl]phenol, highlighting the utility of such substituted phenols in creating complex heterocyclic structures. researchgate.net The ability to participate in reactions like the Suzuki cross-coupling further expands its utility in creating carbon-carbon bonds for the synthesis of novel compounds. researchgate.netresearchgate.net

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆BrClO |

| Molecular Weight | 221.48 g/mol |

| SMILES Code | OC1=C(Cl)C=CC=C1CBr |

Table generated from available chemical data. bldpharm.com

Related Halogenated Phenol (B47542) Structures and Properties

To provide context, the properties of a related compound, 2-bromo-6-chlorophenol, are presented below.

| Property | Value |

| IUPAC Name | 2-bromo-6-chlorophenol |

| Molecular Formula | C₆H₄BrClO |

| InChI Key | LUECOFFMVWPWDR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)O)Cl |

Table based on data for 2-bromo-6-chlorophenol. nih.gov

Structure

3D Structure

特性

分子式 |

C7H6BrClO |

|---|---|

分子量 |

221.48 g/mol |

IUPAC名 |

2-(bromomethyl)-6-chlorophenol |

InChI |

InChI=1S/C7H6BrClO/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,4H2 |

InChIキー |

ZTOFKYCUSGQZDR-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1)Cl)O)CBr |

製品の起源 |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Bromomethyl 6 Chlorophenol

Established Synthetic Routes to 2-(Bromomethyl)-6-chlorophenol from Precursor Molecules

The most logical and established synthetic strategy for this compound involves a two-stage approach: first, the synthesis of a key intermediate, 2-chloro-6-methylphenol (B1203925), followed by the selective functionalization of the methyl group.

A primary precursor for this synthesis is 2-chloro-6-methylphenol. This compound is commercially available and can be synthesized via the diazotization of 2-chloro-6-aminotoluene. In this process, the amino group is converted into a diazonium salt using sodium nitrite (B80452) in an acidic medium, which is then hydrolyzed to the corresponding phenol (B47542).

Table 1: Synthesis of 2-Chloro-6-methylphenol via Diazotization

| Step | Reactants | Reagents | Key Conditions | Product | Ref. |

| Diazotization & Hydrolysis | 2-Chloro-6-aminotoluene | 1. Sodium Nitrite (NaNO₂) / Sulfuric Acid (H₂SO₄) 2. Water (H₂O) | Formation of diazonium salt intermediate, followed by hydrolysis. | 2-Chloro-6-methylphenol |

Strategies Involving Ortho-Substitution of Phenols

The synthesis of the key precursor, 2-chloro-6-methylphenol, relies on having the chloro and methyl groups in a specific ortho relationship to the hydroxyl group and each other. While direct ortho-chlorination of o-cresol (B1677501) (2-methylphenol) is challenging due to the directing effects of the hydroxyl and methyl groups, the synthesis from 2-chloro-6-aminotoluene ensures the desired 2,6-substitution pattern on the phenol ring.

General strategies for achieving ortho-substitution on phenols often involve leveraging directing groups or specialized catalysts. For instance, ammonium (B1175870) salt-catalyzed processes have been developed for the ortho-selective halogenation of phenols. scientificupdate.com In these methods, an N-halo intermediate is believed to be the active halogenating species, and the choice of catalyst and halogen source is crucial for directing the substitution to the ortho position. scientificupdate.com While not a direct route to the title compound, these methods highlight the importance of catalyst control in achieving specific substitution patterns on a phenol ring.

Approaches Utilizing Selective Halogenation and Functionalization

With the precursor 2-chloro-6-methylphenol in hand, the next critical step is the selective bromination of the methyl group to form the bromomethyl functionality. This transformation is a classic example of benzylic halogenation. The most common and effective method for this is free-radical bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions (light). This method is highly selective for the benzylic position over the aromatic ring, especially when the ring is deactivated or when milder conditions are employed.

The reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the methyl group, which is the most labile proton due to the stability of the resulting benzylic radical. The subsequent reaction with NBS propagates the chain and yields the desired this compound.

Table 2: Proposed Synthesis of this compound via Benzylic Bromination

| Precursor | Reagents | Initiator/Conditions | Solvent | Product | Ref. |

| 2-Chloro-6-methylphenol | N-Bromosuccinimide (NBS) | AIBN or Light (hν) | Carbon tetrachloride (CCl₄) or Acetonitrile (B52724) | This compound |

Novel Synthetic Approaches and Catalyst Development for this compound Analogs

Recent advances in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These include the development of asymmetric catalysts and the application of green chemistry principles.

Asymmetric Synthesis and Stereochemical Control in Bromomethylation

The direct asymmetric synthesis of this compound is not widely reported, as the target molecule itself is not chiral. However, the development of catalytic asymmetric methods for the synthesis of chiral halogenated phenol analogs is an active area of research. These chiral building blocks are valuable in the synthesis of complex molecules and ligands.

One notable advancement is the desymmetrizing enantioselective bromination of prochiral bisphenol derivatives. For example, chiral squaramide catalysts have been successfully employed for the asymmetric ortho-selective mono-bromination of bisphenol phosphine (B1218219) oxides. rsc.org This organocatalytic approach provides access to P-stereogenic compounds with high yields and enantioselectivities. rsc.org Similarly, amino-urea catalysts have been used for the asymmetric ortho-bromination of other phenol derivatives, creating centrally chiral bisphenol cores. rsc.org These methods, while not directly producing the title compound, represent the cutting edge in controlling stereochemistry during the halogenation of phenolic systems and could be adapted for the synthesis of chiral analogs.

Green Chemistry Principles in the Synthesis of Halogenated Phenols

The principles of green chemistry aim to reduce waste and use less hazardous materials. In the context of synthesizing halogenated phenols, this often involves replacing traditional brominating agents like elemental bromine with greener alternatives. scholaris.caccspublishing.org.cnscirp.org

A prominent green approach is the use of hydrogen peroxide (H₂O₂) as an in-situ oxidant for halide salts (e.g., HBr, NH₄Br). scholaris.cacdnsciencepub.comresearchgate.net This system generates the electrophilic halogen species ("Br+") in the reaction mixture, avoiding the handling of hazardous reagents. These reactions can often be performed in more environmentally benign solvents like water or ethanol, or even under solvent-free conditions. scholaris.caresearchgate.net

Table 3: Green Bromination Methods for Phenolic Compounds

| Substrate Type | Halogen Source | Oxidant | Solvent | Key Features | Ref. |

| Activated Phenols | Hydrobromic Acid (HBr) | Hydrogen Peroxide (H₂O₂) | Ethanol or Water | High yields, good regioselectivity, green oxidant. | scholaris.ca |

| Aromatic Heterocycles & Phenols | Ammonium Bromide (NH₄Br) | Hydrogen Peroxide (H₂O₂) | Acetic Acid | Comparable yields to NBS, good functional group tolerance. | cdnsciencepub.comresearchgate.net |

| Aniline, β-naphthol | Potassium Bromide (KBr) | Rod-like MIL-88A (Iron-based MOF) | Solvent-free (grinding) | Heterogeneous catalyst, reusable, high yields. | researchgate.net |

Derivatization of this compound as a Synthetic Strategy

The this compound molecule is a valuable synthetic intermediate primarily due to the reactivity of the bromomethyl group. This group is an excellent electrophile and readily participates in nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a wide variety of functional groups, making it a versatile building block for more complex molecules. mdpi.comnih.gov

The phenolic hydroxyl group can influence these reactions, potentially through hydrogen bonding to stabilize transition states. Common derivatization strategies involve reacting this compound with various nucleophiles.

Table 4: Derivatization Reactions of this compound

| Nucleophile Type | Example Nucleophile | Resulting Linkage | Product Class | Ref. |

| Amines | Primary or Secondary Amines | C-N | Substituted Benzylamines | mdpi.com |

| Thiols | Thiophenol | C-S | Thioethers | |

| Alcohols / Phenols | Alcohols or Phenols | C-O | Ethers | |

| Carboxylates | Carboxylic acid salts | C-O-C=O | Esters | thermofisher.com |

These derivatization reactions are fundamental in medicinal chemistry and materials science for creating libraries of compounds for biological screening or for synthesizing monomers for polymerization. The ability to easily modify the structure makes this compound a useful scaffold in organic synthesis.

Applications of 2 Bromomethyl 6 Chlorophenol As a Chemical Building Block and Intermediate

Synthesis of Complex Organic Molecules and Functionalized Scaffolds

The distinct reactivity of the hydroxyl and bromomethyl groups on the 2-(Bromomethyl)-6-chlorophenol scaffold allows for its strategic incorporation into a variety of complex organic structures and functionalized frameworks.

The reactive bromomethyl group of this compound serves as a potent electrophile, making it an ideal starting point for constructing polycyclic systems through reactions with suitable nucleophiles. A notable application is in the synthesis of bis(indolyl)methanes (BIMs), which are known for their biological activity.

In one documented synthesis, this compound reacts with 2-methyl-1H-indole in an electrophilic substitution reaction. The indole (B1671886) acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group. This process occurs twice, leading to the formation of a complex polycyclic aromatic product, 2-(Bis(2-methyl-1H-indol-3-yl)methyl)-6-chlorophenol. nih.govacs.org This reaction highlights the utility of the bromomethylated phenol (B47542) in creating intricate scaffolds that link multiple aromatic systems. The synthesis was achieved with a high yield in a relatively short reaction time, demonstrating an efficient pathway to these complex structures. nih.govacs.orgsemanticscholar.org

| Product Name | Starting Materials | Yield | Reaction Time | Reference |

| 2-(Bis(2-methyl-1H-indol-3-yl)methyl)-6-chlorophenol | This compound, 2-methyl-1H-indole | 88% | 45 min | nih.gov, acs.org |

In the field of supramolecular chemistry, bridging ligands are crucial for constructing large, well-defined architectures by connecting multiple metal centers. mdpi.comrsc.org While direct use of this compound as a bridging ligand is not extensively documented, its structure provides clear potential for designing such ligands.

A bridging ligand requires at least two distinct coordination sites. rsc.org this compound can be readily modified to meet this requirement.

Modification of the Bromomethyl Group : The bromomethyl group can undergo nucleophilic substitution with molecules that contain a coordinating moiety, such as pyridine, imidazole, or phosphine (B1218219) derivatives. For example, reacting it with a molecule like 4-aminopyridine (B3432731) would attach a pyridyl group, a common coordinating unit in supramolecular chemistry. mdpi.com

Utilization of the Phenolic Oxygen : The phenolic hydroxyl group can act as a second coordination site. After deprotonation, the phenoxide oxygen is an effective donor for many metal ions.

Through a two-step synthetic sequence, this compound can be converted into a versatile bridging ligand. This tailored approach allows for the creation of ligands with specific lengths and flexibilities, which is essential for controlling the geometry and properties of the final self-assembled metallo-supramolecular structure. rsc.orgnih.gov

Role in the Preparation of Advanced Materials Precursors

The compound's bifunctionality is also valuable in materials science, where it can be used to synthesize monomers for polymerization or serve as a scaffold for molecules with specific physical properties.

The synthesis of high-performance polymers often relies on monomers that possess multiple reactive functional groups. This compound is a suitable candidate for a monomer precursor due to its phenolic hydroxyl group and its reactive bromomethyl group. These two sites can participate in different types of polymerization reactions, such as polycondensation.

For instance, it can be used in the synthesis of polybenzoxazine monomers. The general synthesis of benzoxazine (B1645224) monomers involves the reaction of a phenol, a primary amine, and formaldehyde (B43269). researchgate.net The bromomethyl group on this compound can be converted into a primary amine via methods like the Gabriel synthesis. The resulting aminomethyl-chlorophenol could then be reacted with another phenol and formaldehyde to produce a complex benzoxazine monomer, which upon thermal curing, would yield a highly cross-linked polybenzoxazine. Such polymers are known for their excellent thermal stability and mechanical properties. researchgate.net Alternatively, the phenolic -OH and the bromomethyl group can react with appropriate co-monomers to form polyesters or polyethers.

Non-linear optical (NLO) materials are crucial for applications in optoelectronics and telecommunications. bohrium.com Organic molecules with significant NLO properties typically feature an electron-donating group and an electron-accepting group connected by a π-conjugated system (a "push-pull" system).

Derivatives of this compound are promising candidates for NLO materials. The parent molecule has inherent, albeit modest, charge asymmetry with the electron-donating hydroxyl group and the electron-withdrawing chloro substituent. The key to unlocking significant NLO properties lies in using the bromomethyl group as a synthetic handle to attach larger conjugated systems or more powerful electron-withdrawing/donating groups.

Studies on related structures have shown that strategic substitution on the aromatic ring can lead to materials with large first hyperpolarizability (β), a measure of NLO activity. mdpi.comnih.gov For example, a derivative of 2-bromo-4-chlorophenol (B154644) was synthesized and its NLO properties were studied using DFT calculations. mdpi.com By reacting this compound with various aromatic amines or other conjugated nucleophiles, it is possible to create extended push-pull systems. The resulting derivatives could be evaluated for their NLO response, contributing to the development of new materials for advanced optical applications. bohrium.comnih.gov

| Precursor/Scaffold | Derivative Class | Key Feature for NLO Properties | Reference |

| 2-Bromo-4-chlorophenol | Bi-aryl esters | Suzuki cross-coupling used to introduce various aryl groups, tuning electronic properties. | mdpi.com |

| N-(5-(bromomethyl)...)pyrimidine | Pyrimidine sulfonamide | The bromomethyl group is substituted to create a methoxymethyl group, modifying the molecule's overall electronic profile. | nih.gov |

| This compound | Hypothetical push-pull systems | The phenolic -OH acts as a donor, the Cl as a withdrawer, and the C-Br bond provides a reactive site for attaching extended π-systems or other functional groups. | N/A |

Catalytic Applications and Catalyst Ligand Design

The unique structure of this compound also lends itself to applications in catalysis, both in the creation of heterogeneous catalysts and in the design of ligands for homogeneous catalysis.

Research has shown that hyper-cross-linked polyaromatic spheres decorated with bromomethyl groups can function as effective and recyclable solid catalysts. nih.govacs.org These materials utilize the unreacted bromomethyl groups on their surface to catalyze electrophilic substitution reactions. nih.govsemanticscholar.org This suggests that this compound could be incorporated into a polymer or solid support, with the bromomethyl group acting as the active catalytic site or as an anchor for further functionalization.

In homogeneous catalysis, the design of ligands is critical for controlling the activity and selectivity of metal catalysts. nih.gov this compound is an excellent precursor for synthesizing bidentate ligands. Reaction of the bromomethyl group with a nucleophile containing a donor atom (like triphenylphosphine (B44618) or an N-heterocycle) installs one coordinating site. The phenolic oxygen can then serve as the second coordinating atom, forming a chelate ring with a metal center. This would result in the formation of P,O- or N,O-type ligands, which are widely used in various transition metal-catalyzed reactions. The steric and electronic properties of such ligands could be fine-tuned by modifying the substituents on the phenol ring or the nucleophile, allowing for the rational design of catalysts for specific chemical transformations. nih.gov

Integration into Heterogeneous Catalysis Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, are cornerstones of industrial chemistry, offering advantages in separation and reusability. The immobilization of catalytically active species onto solid supports is a key strategy in the creation of robust heterogeneous catalysts. The bifunctional nature of this compound makes it a promising candidate for such applications.

The reactive bromomethyl group serves as an effective anchor for grafting the phenolic moiety onto various support materials. Supports such as silica (B1680970), alumina, polymers, and carbon-based materials, which possess surface hydroxyl or amino groups, can be functionalized through nucleophilic substitution reactions with the bromomethyl group of the phenol derivative. This covalent linkage would result in a robustly immobilized ligand precursor on the solid support.

Once anchored, the phenolic hydroxyl group and the aromatic ring can be further modified to introduce catalytically active metal centers. The ortho-chloro substituent can electronically modulate the phenoxide ligand, influencing the activity and stability of the coordinated metal. For instance, the immobilized phenol can be deprotonated to form a phenoxide, which can then chelate a variety of transition metals known for their catalytic prowess in reactions such as C-C cross-coupling, oxidation, and hydrogenation. The potential for creating single-site heterogeneous catalysts from this precursor is a significant area for future research.

| Support Material | Functionalization Reaction | Potential Catalytic Application |

| Silica (SiO₂) | Nucleophilic substitution with surface silanol (B1196071) groups | Palladium-catalyzed cross-coupling reactions |

| Alumina (Al₂O₃) | Reaction with surface hydroxyls | Lewis acid catalysis |

| Functionalized Polymers | Grafting onto amine or alcohol-functionalized resins | Oxidation catalysis |

| Carbon Nanotubes | Covalent attachment to surface defects or functional groups | Hydrogenation reactions |

This table represents theoretical applications based on the known reactivity of the functional groups present in this compound and common practices in heterogeneous catalyst design.

Design of Chiral Catalysts from Substituted Phenol Frameworks

The synthesis of enantiomerically pure compounds is a critical endeavor in the pharmaceutical and fine chemical industries. Asymmetric catalysis, which employs chiral catalysts to favor the formation of one enantiomer over the other, is a powerful tool for achieving this goal. Substituted phenols are valuable frameworks for the construction of chiral ligands due to their rigid structures and the synthetic versatility of the hydroxyl and aromatic functionalities.

This compound can serve as a foundational building block for a variety of chiral ligands. The bromomethyl group allows for the introduction of a wide range of chiral moieties. For example, reaction with a chiral amine would yield a chiral aminomethylphenol ligand. Subsequent coordination to a metal center could generate a chiral Lewis acid or a transition metal complex capable of catalyzing asymmetric transformations.

Furthermore, the phenolic hydroxyl group can be a key coordinating atom in ligand-metal complexes. The stereoelectronic properties of the resulting catalyst can be fine-tuned by the nature of the substituents on the phenol ring. The presence of the chloro group in the ortho position can enforce a specific conformation of the ligand upon metal coordination, which is a crucial factor in achieving high enantioselectivity. The design of bidentate or tridentate chiral ligands is also conceivable, where the bromomethyl group is used to introduce a second coordinating arm, potentially containing phosphorus, nitrogen, or sulfur donor atoms.

| Chiral Moiety to be Introduced | Resulting Ligand Type | Potential Asymmetric Reaction |

| Chiral Amine | Chiral Aminomethylphenol | Asymmetric Aldol Reactions |

| Chiral Phosphine | Chiral Phosphinomethylphenol | Asymmetric Hydrogenation |

| Chiral Oxazoline | Chiral Phenol-Oxazoline (PhOX) type | Asymmetric Allylic Alkylation |

This table illustrates the potential for synthesizing various classes of chiral ligands starting from this compound and their possible applications in asymmetric catalysis, based on established principles of chiral ligand design.

Advanced Analytical Strategies for the Characterization and Quantification of 2 Bromomethyl 6 Chlorophenol and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture of 2-(Bromomethyl)-6-chlorophenol. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic connectivity, functional groups, and three-dimensional structure.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary tool for the definitive structural elucidation of organic molecules in solution. nih.govsemanticscholar.org While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, advanced two-dimensional (2D) techniques are required to unambiguously assemble the molecular puzzle of a substituted phenol (B47542) like this compound. researchgate.netethernet.edu.et

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would reveal cross-peaks between the adjacent aromatic protons, confirming their relative positions on the phenolic ring. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This is crucial for assigning the carbon signals of the aromatic ring and the bromomethyl group by linking them to their known proton chemical shifts. slideshare.net

The combined data from these experiments allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the molecule.

| Proton Signal | Expected COSY Correlations (with Proton at) | Expected HSQC Correlation (with Carbon at) | Expected Key HMBC Correlations (with Carbon at) |

|---|---|---|---|

| -OH | None | None | C1, C2, C6 |

| -CH₂Br | None | C7 (CH₂Br) | C1, C2, C6 |

| H3 | H4 | C3 | C1, C2, C4, C5 |

| H4 | H3, H5 | C4 | C2, C3, C5, C6 |

| H5 | H4 | C5 | C1, C3, C4, C6 |

High-Resolution Mass Spectrometry for Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₇H₆BrClO), HRMS can distinguish it from other compounds with the same nominal mass but different elemental compositions.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) is a powerful tool for differentiating between structural isomers. nih.gov Isomers like this compound and 4-bromo-2-(chloromethyl)phenol would have identical exact masses but would exhibit distinct fragmentation patterns upon collision-induced dissociation. The fragmentation of this compound would likely involve characteristic losses of Br•, Cl•, CH₂Br•, or combinations thereof. libretexts.orgmiamioh.edu The relative abundances of these fragment ions act as a fingerprint, allowing for the differentiation of isomers that may be inseparable by chromatography alone. nih.gov

| Compound | Formula | Calculated Exact Mass [M]⁺ | Predicted Key Fragment Ions (m/z) |

|---|---|---|---|

| This compound | C₇H₆BrClO | 219.9369 | [M-Br]⁺, [M-CH₂Br]⁺, [M-Cl]⁺, [M-HBr]⁺• |

| 4-Bromo-2-(chloromethyl)phenol (Isomer) | C₇H₆BrClO | 219.9369 | [M-Cl]⁺, [M-CH₂Cl]⁺, [M-Br]⁺, [M-HCl]⁺• |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netmdpi.com These methods are complementary and can be used to confirm the presence of key structural features in this compound. mpg.de

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The spectrum of this compound is expected to show a broad absorption band for the O-H stretching of the phenolic group (around 3200-3500 cm⁻¹), sharp peaks for aromatic C-H stretching (just above 3000 cm⁻¹), and characteristic absorptions for C=C stretching in the aromatic ring (around 1450-1600 cm⁻¹). The C-O stretching vibration should appear in the 1260-1050 cm⁻¹ region. vscht.cz The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers, typically in the fingerprint region below 800 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy is sensitive to non-polar bonds and provides complementary information. The aromatic ring vibrations are often strong in Raman spectra, providing a clear fingerprint of the substitution pattern.

The combination of IR and Raman spectra allows for a comprehensive analysis of the molecule's functional groups. nih.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| O-H (Phenol) | Stretching | 3500 - 3200 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C=C (Aromatic) | Ring Stretching | 1600 - 1450 | Medium to Strong |

| C-O (Phenol) | Stretching | 1260 - 1180 | Strong |

| C-Cl | Stretching | 800 - 600 | Strong |

| C-Br | Stretching | 650 - 550 | Strong |

Chromatographic Separation Techniques

Chromatography is essential for isolating this compound from complex mixtures, such as reaction byproducts or environmental samples, prior to its detection and quantification. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. scielo.org.mx Phenols can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation. Therefore, a derivatization step is often employed to convert the polar hydroxyl group into a less polar, more volatile ether or ester. nih.gov Silylation is a common derivatization method for phenols. nih.gov

Once derivatized, the compound is separated from other components in the mixture based on its boiling point and interaction with the GC column stationary phase. asianpubs.org The eluting compounds are then ionized (typically by electron impact, EI) and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that allows for positive identification and quantification. nih.govnih.gov Selected Ion Monitoring (SIM) can be used to enhance sensitivity for trace-level analysis. scielo.org.mx

| Parameter | Typical Setting / Description |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agent |

| GC Column | DB-5ms or equivalent (low-polarity phase) |

| Carrier Gas | Helium |

| Temperature Program | Initial temp ~60-90°C, ramp to ~280-300°C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| MS Detection Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that is particularly well-suited for the analysis of polar, non-volatile, or thermally labile compounds, making it an excellent alternative to GC-MS for phenols as it often does not require derivatization. shimadzu.comnews-medical.net

In a typical LC-MS application for this compound, separation is achieved using reversed-phase high-performance liquid chromatography (HPLC). The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. nih.gov

Following separation, the analyte is ionized, most commonly using Electrospray Ionization (ESI). scispace.com For phenols, ESI is typically performed in negative ion mode ([M-H]⁻), as the acidic hydroxyl proton is easily removed. nih.gov The mass spectrometer can then be operated in full scan mode to identify unknown compounds or in tandem MS (MS/MS) mode for highly selective and sensitive quantification of the target analyte. nih.govbioagilytix.com This approach allows for the reliable analysis of this compound in diverse matrices, from process streams to environmental water samples. mdpi.comsemanticscholar.org

| Parameter | Typical Setting / Description |

|---|---|

| LC Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile/methanol |

| Ionization Source | Electrospray Ionization (ESI) |

| Ionization Mode | Negative Ion Mode |

| Parent Ion (m/z) | [M-H]⁻ at 218.9290 |

| MS Detection Mode | Full Scan, or Tandem MS (e.g., Multiple Reaction Monitoring, MRM) |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a critical preparatory step in chemical analysis, particularly for compounds like this compound. This process involves chemically modifying the analyte to produce a new compound with properties that are more suitable for a specific analytical technique. For phenolic compounds, derivatization is often employed to improve volatility, increase thermal stability, enhance ionization efficiency, and improve chromatographic separation. oup.comnih.gov

Silylation and Acylation for Thermal Stability in GC Analysis

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, direct analysis of polar compounds like phenols can be challenging due to their low volatility and tendency to adsorb onto the chromatographic column, leading to poor peak shape and inaccurate quantification. oup.comgcms.cz Derivatization through silylation or acylation is commonly performed to overcome these limitations. nih.gov

Silylation involves replacing the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. gcms.cz This transformation has several benefits:

It reduces the polarity of the molecule.

It breaks the hydrogen bonds between molecules, thereby increasing their volatility.

It enhances the thermal stability of the compound, allowing it to pass through the hot GC injection port and column without degradation. colostate.edu

A variety of silylating reagents are available, with differing reactivity. For example, N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) is a common reagent that creates a t-butyldimethylsilyl (TBDMS) derivative, which is more stable than the corresponding TMS derivative. researchgate.net

Acylation is another effective strategy where an acyl group (e.g., acetyl or trifluoroacetyl) is introduced, typically by reacting the phenol with an acyl anhydride (B1165640) or acyl halide. gcms.czcolostate.edu For instance, acetic anhydride is frequently used to convert chlorophenols into their corresponding acetate (B1210297) esters. oup.comncasi.org This process also reduces polarity and increases volatility. The use of fluorinated acylating agents, such as trifluoroacetic anhydride (TFAA), can further enhance detection sensitivity when using an electron-capture detector (ECD). jfda-online.com

The choice between silylation and acylation depends on the specific analyte, the sample matrix, and the desired analytical outcome. The following table compares common derivatization reagents used for GC analysis of phenols.

| Derivatization Method | Reagent | Abbreviation | Key Characteristics |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, suitable for a wide range of polar compounds including phenols. gcms.cz |

| Silylation | N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | Forms stable TBDMS derivatives, often used for combined GC-MS analysis. researchgate.net |

| Silylation | Trimethylsilyl-N,N-dimethylcarbamate | TMSDMC | Reacts instantaneously with phenols at room temperature. researchgate.net |

| Acylation | Acetic Anhydride | - | Commonly used to form acetate esters of phenols, reducing polarity for GC analysis. oup.comncasi.org |

| Acylation | N-Methyl-bis(trifluoroacetamide) | MBTFA | A powerful acylating agent that forms trifluoroacetyl derivatives without producing acidic by-products. colostate.edu |

| Acylation | Pentafluoropropionic Anhydride | PFPA | Forms stable derivatives that are highly responsive to electron-capture detection. jfda-online.com |

Extraction and Sample Preparation Methodologies

Effective sample preparation is crucial for the accurate quantification of trace-level analytes like this compound, especially from complex environmental or biological matrices. The primary goals are to isolate the analyte from interfering components, pre-concentrate it to a detectable level, and transfer it into a solvent compatible with the analytical instrument. nih.gov

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) is a widely used sample preparation technique that separates compounds from a mixture according to their physical and chemical properties. nih.gov It is preferred over traditional liquid-liquid extraction due to its efficiency, lower solvent consumption, and potential for automation. nih.gov The process involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. youtube.com

The choice of sorbent is critical for successful SPE. For phenolic compounds, reversed-phase sorbents are commonly used. These are nonpolar materials that retain hydrophobic compounds from a polar matrix like water. chromatographyonline.com

Polymeric Sorbents: Materials like polystyrene-divinylbenzene (PS-DVB) are highly effective for extracting a broad range of phenols, including chlorophenols, from aqueous samples. They offer high surface area and stability across a wide pH range. nih.govresearchgate.net

Silica-Based Sorbents: Chemically modified silica (B1680970) gels with nonpolar functional groups (e.g., C18) are also used, though polymeric sorbents often provide better retention for more polar phenols. researchgate.net

Carbon-Based Sorbents: Graphitized carbon black has shown high recovery rates for various phenols from water samples. nih.gov

The general SPE procedure for extracting chlorophenols from a water sample is summarized below.

| Step | Description | Purpose |

| 1. Conditioning | The sorbent is rinsed with an organic solvent (e.g., methanol) to activate the stationary phase. youtube.com | To ensure reproducible retention of the analyte. |

| 2. Equilibration | The sorbent is rinsed with water or a buffer matching the sample's pH. youtube.com | To prepare the sorbent for the sample loading. |

| 3. Loading | The water sample, often acidified to ensure phenols are in their neutral form, is passed through the cartridge. | The analytes are adsorbed onto the sorbent, while the bulk of the sample matrix passes through. |

| 4. Washing | The sorbent is rinsed with a weak solvent (e.g., water) to remove any remaining polar interferences. youtube.com | To clean the extract without eluting the analytes of interest. |

| 5. Elution | A small volume of a strong organic solvent (e.g., methanol, acetone, ethyl acetate) is passed through the cartridge. nih.govyoutube.com | To desorb the analytes from the sorbent, resulting in a clean, concentrated extract. |

Dispersive Liquid-Liquid Microextraction for Trace Analysis

Dispersive liquid-liquid microextraction (DLLME) is a miniaturized sample preparation technique developed in 2006 that is notable for its simplicity, speed, low cost, and high enrichment factors. mdpi.commdpi.com It is particularly well-suited for extracting trace amounts of organic compounds, including chlorophenols, from aqueous samples. nih.gov

The DLLME procedure involves the rapid injection of a mixture of two specific solvents into the aqueous sample. mdpi.com

Extraction Solvent: A small volume of a water-immiscible organic solvent with a high affinity for the analytes (e.g., carbon tetrachloride, toluene). nih.govnih.gov

Disperser Solvent: A water-miscible solvent (e.g., acetone, acetonitrile, methanol) that helps to disperse the extraction solvent into fine droplets throughout the aqueous sample. mdpi.comnih.gov

This injection creates a cloudy solution, where the enormous surface area of the fine droplets facilitates a rapid transfer of the analytes from the aqueous phase to the extraction solvent. Following this, centrifugation is used to break the emulsion and sediment the tiny, dense, analyte-rich droplet of extraction solvent at the bottom of the tube. This collected phase can then be directly analyzed, often by GC or HPLC. youtube.com

A study on the determination of five chlorophenols in water samples using DLLME coupled with capillary electrophoresis reported the following optimized parameters and results. nih.gov

| Parameter | Optimized Condition/Value |

| Extraction Solvent | Carbon Tetrachloride (12 µL) |

| Disperser Solvent | Acetonitrile (1.0 mL) |

| Sample Volume | 5.0 mL |

| Enrichment Factors | 15 - 193 |

| Linearity Range | 1 - 300 µg/L |

| Limits of Detection (LOD) | 0.31 - 0.75 µg/L |

| Recoveries | 60.85% - 112.36% |

The main advantages of DLLME include its very low consumption of organic solvents (microliter volumes), which aligns with the principles of green chemistry, and its rapid extraction equilibrium, which shortens sample preparation time significantly. mdpi.com

Optimization of Green Solvents in Extraction Protocols

In recent years, there has been a significant push in analytical chemistry to replace conventional hazardous organic solvents with more environmentally friendly alternatives. mostwiedzy.pl This "greening" of extraction protocols aims to reduce toxic waste generation and minimize environmental impact without compromising analytical performance. orientjchem.org The optimization of green solvents is particularly relevant for microextraction techniques like DLLME.

Several classes of green solvents are being explored as replacements for traditional solvents like chloroform (B151607) and toluene: mostwiedzy.plorientjchem.org

Ionic Liquids (ILs): These are salts with low melting points that are often composed of large organic cations and various anions. Their negligible vapor pressure, high thermal stability, and tunable solvent properties make them attractive for extraction. mdpi.com

Deep Eutectic Solvents (DESs): These are mixtures of two or more components (a hydrogen bond acceptor and a hydrogen bond donor) that form a eutectic with a melting point much lower than the individual components. DESs are often biodegradable, inexpensive, and simple to prepare. Hydrophobic DESs can be used as extraction solvents, and some hydrophilic DESs can even act as dispersants in DLLME. mdpi.commdpi.com A DES formed by mixing choline (B1196258) chloride and 4-chlorophenol (B41353) has been used as an extraction solvent. mdpi.com

Bio-based Solvents: These solvents are derived from renewable resources like biomass. Examples include ethanol, ethyl lactate, and d-Limonene (derived from citrus peel). They are typically biodegradable and have low toxicity. mdpi.comnih.gov

The integration of these solvents into extraction protocols requires careful optimization of parameters such as solvent composition, volume ratios, pH, and extraction time to achieve high recovery and enrichment factors. The reduction in solvent volume inherent in microextraction techniques further enhances the environmental benefits of using these green alternatives. mdpi.com

The table below highlights some properties of green solvent alternatives.

| Solvent Class | Example(s) | Key Green Properties | Potential Application |

| Ionic Liquids (ILs) | 1-Butyl-3-methylimidazolium hexafluorophosphate | Negligible vapor pressure, high thermal stability, recyclable. mdpi.com | Extraction solvent in liquid-phase microextraction. |

| Deep Eutectic Solvents (DESs) | Choline chloride:Urea | Biodegradable, low cost, easy to prepare, low toxicity. orientjchem.org | Extraction or disperser solvent in DLLME. mdpi.com |

| Bio-based Solvents | Ethanol, d-Limonene | Renewable, biodegradable, low toxicity. mdpi.comnih.gov | Replacement for acetonitrile/methanol in mobile phases or as extraction solvents. nih.gov |

| Supercritical Fluids | Supercritical CO₂ | Non-toxic, non-flammable, readily available, leaves no residue. mostwiedzy.plorientjchem.org | Supercritical fluid extraction (SFE). |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a compelling alternative to traditional analytical techniques for the detection and quantification of phenolic compounds, owing to their inherent advantages of high sensitivity, rapid response, and cost-effectiveness. While direct electrochemical studies on this compound are not extensively documented in publicly available literature, the electrochemical behavior of structurally related chlorophenols and other substituted phenols provides a strong basis for predicting and developing analytical strategies for this compound. The electrochemical oxidation of the phenolic hydroxyl group serves as the fundamental principle for its detection.

The electrochemical response of phenolic compounds is significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the presence of an electron-withdrawing chlorine atom and a bromomethyl group is expected to affect the electron density of the phenol ring, thereby influencing its oxidation potential. Generally, the oxidation of phenols is an irreversible process that is dependent on pH, involving the transfer of protons and electrons.

Various voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are commonly employed for the analysis of phenolic compounds. These methods are often enhanced by the use of chemically modified electrodes, which can improve sensitivity, selectivity, and resistance to fouling—a common issue arising from the polymerization of oxidation products on the electrode surface.

Research Findings from Analogous Compounds

Studies on various chlorophenols have demonstrated the feasibility of their determination using electrochemical sensors. For instance, the electrochemical oxidation of phenol, 4-chlorophenol, 2,4-dichlorophenol, and 2,4,6-trichlorophenol (B30397) has been successfully investigated using a screen-printed carbon electrode modified with single-wall carbon nanotubes and poly(3,4-ethylenedioxythiophene) (SWCNT/PEDOT). nih.gov This modified electrode exhibited enhanced electron transfer properties and a rapid response to these phenolic compounds. nih.gov The oxidation of phenol and chlorophenols was found to be most favorable in an acidic medium. nih.gov

The pH of the supporting electrolyte is a critical parameter in the electrochemical analysis of phenols, as it affects the peak potential and peak current. For many chlorophenols, the oxidation peak potential shifts to less positive values with an increase in pH, indicating the involvement of protons in the electrode reaction mechanism. nih.gov

The following table summarizes the electrochemical data for the detection of various chlorophenols using different modified electrodes, which can serve as a reference for developing methods for this compound.

| Analyte | Electrode | Technique | Linear Range (μM) | Detection Limit (μM) | Reference |

|---|---|---|---|---|---|

| Phenol | SWCNT/PEDOT/SPCE | CV | - | - | nih.gov |

| 4-Chlorophenol | SWCNT/PEDOT/SPCE | CV | - | - | nih.gov |

| 2,4-Dichlorophenol | SWCNT/PEDOT/SPCE | CV | - | - | nih.gov |

| 2,4,6-Trichlorophenol | SWCNT/PEDOT/SPCE | CV | - | - | nih.gov |

The electrochemical oxidation of eighteen different chlorophenols was studied in an aprotic medium (dimethylsulfoxide) using cyclic voltammetry at a glassy carbon electrode. uark.edu This study revealed that the oxidation potential of chlorophenols varies with the number and position of the chlorine substituents. uark.edu Such systematic studies are invaluable for predicting the electrochemical behavior of other halogenated phenols like this compound.

Further research into electrochemical sensors for phenolic compounds has explored the use of various nanomaterials and conducting polymers as electrode modifiers to enhance analytical performance. researchgate.net Transition metal-based materials have also been investigated as efficient electrocatalysts for the detection of phenolic compounds. mdpi.com These advanced materials can offer higher surface area, improved conductivity, and catalytic activity, leading to lower detection limits and wider linear ranges. mdpi.com

Theoretical and Computational Studies on 2 Bromomethyl 6 Chlorophenol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental tools for understanding the intrinsic properties of a molecule. For a compound like 2-(Bromomethyl)-6-chlorophenol, these studies would provide insights into its stability, electron distribution, and potential for chemical reactions.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a chemical species. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. Without specific studies, one can only hypothesize based on the known electronic effects of the chloro, bromo, and methyl groups on the phenol (B47542) ring.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative and not based on published data)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. For this compound, an MEP map would show regions of negative potential (electron-rich areas, likely around the oxygen and chlorine atoms) and positive potential (electron-poor areas, likely around the hydrogen atoms of the hydroxyl and methyl groups). These maps are crucial for understanding non-covalent interactions and predicting sites for electrophilic and nucleophilic attack.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful methods to explore the pathways of chemical reactions, offering insights that can be difficult to obtain experimentally.

Transition State Characterization and Activation Energy Calculations

To understand the mechanism of a reaction involving this compound, computational chemists would identify the transition state structures for each step of the proposed pathway. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. By locating the transition state and calculating its energy, the activation energy for the reaction can be determined. This value is critical for predicting the rate of the reaction. For example, in a nucleophilic substitution reaction at the bromomethyl group, the structure and energy of the transition state would reveal the feasibility of the reaction.

Table 2: Illustrative Data for a Hypothetical Reaction of this compound (Note: This table is illustrative and not based on published data)

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic attack on -CH2Br | Data not available |

Solvent Effects and Implicit Solvation Models

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and rate. Computational models can account for these solvent effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. By performing calculations with an implicit solvation model, a more realistic understanding of the reaction in solution can be achieved. For reactions involving this compound, the choice of solvent could affect the stability of reactants, products, and transition states, thereby altering the reaction's energetic profile.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods, particularly DFT, are instrumental in predicting the spectroscopic and conformational landscapes of molecules like this compound.

Conformational Analysis: The three-dimensional arrangement of atoms, or conformation, is crucial for a molecule's stability and reactivity. For this compound, the primary degrees of freedom for conformational analysis involve the rotation around the C-C bond connecting the bromomethyl group to the phenol ring and the C-O bond of the hydroxyl group.

Theoretical calculations would typically involve a potential energy surface scan, rotating these bonds incrementally to identify energy minima, which correspond to stable conformers. It is expected that the most stable conformer would exhibit minimal steric hindrance between the bulky bromomethyl group, the chlorine atom, and the hydroxyl group. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent chlorine atom is a possibility that would significantly influence the preferred conformation, leading to a more planar and stable structure. This phenomenon is common in ortho-substituted phenols. researchgate.net

Spectroscopic Parameters: DFT calculations can accurately predict various spectroscopic parameters, which are essential for the experimental identification and characterization of the compound.

Vibrational Frequencies (FT-IR and FT-Raman): Theoretical vibrational analysis can predict the infrared and Raman spectra. The calculated frequencies and intensities of the vibrational modes (e.g., O-H stretch, C-Br stretch, C-Cl stretch, and aromatic ring vibrations) can be correlated with experimental spectra to confirm the molecular structure. For instance, studies on similar halogenated phenols have successfully used DFT methods like B3LYP with basis sets such as 6-311+G(d,p) to assign vibrational modes.

Nuclear Magnetic Resonance (NMR): The chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These predictions are valuable for interpreting experimental NMR spectra and assigning specific signals to the corresponding nuclei in the molecule.

A hypothetical data table for predicted vibrational frequencies is presented below, based on typical ranges for the functional groups present in this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | ~3600 (free), ~3400 (H-bonded) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (CH₂) | 3000 - 2850 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O Stretch | 1260 - 1180 |

| C-Cl Stretch | 800 - 600 |

| C-Br Stretch | 650 - 550 |

Non-Linear Optical (NLO) Properties Prediction and Computational Design

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry plays a vital role in the prediction and design of new NLO materials.

The NLO properties of a molecule are primarily determined by its electronic structure, specifically the polarizability (α) and the first-order hyperpolarizability (β). These parameters can be calculated using quantum chemical methods, such as DFT. A large hyperpolarizability value is indicative of a strong NLO response.

For a molecule to exhibit significant NLO properties, it often requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the hydroxyl group acts as an electron donor, and the chlorine and bromomethyl groups are electron-withdrawing. The phenyl ring provides the π-system for charge transfer.

Computational design efforts would focus on modifying the molecular structure to enhance the NLO response. This could involve:

Introducing stronger electron-donating or electron-withdrawing groups.

Extending the π-conjugation of the system.

The calculated hyperpolarizability values for different designed molecules can then be compared to identify candidates with superior NLO properties. The HOMO-LUMO energy gap is another important parameter; a smaller energy gap generally correlates with a larger hyperpolarizability and thus a better NLO response.

Below is a hypothetical table illustrating how computational results for NLO properties might be presented.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | Value |

| Mean Polarizability (α) | Value |

| First Hyperpolarizability (β) | Value |

| HOMO-LUMO Energy Gap | Value (eV) |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules over time at an atomic level. imist.ma For this compound, MD simulations can provide valuable insights into its intermolecular interactions in different environments, such as in a solvent or in the solid state.

Intermolecular Interactions in Solution: MD simulations can model the interactions between a this compound molecule and surrounding solvent molecules. This can help in understanding its solubility and how the solvent affects its conformation and dynamics. The simulations would track the positions and velocities of all atoms in the system, allowing for the analysis of hydrogen bonding, dipole-dipole interactions, and van der Waals forces between the solute and solvent.

Crystal Packing and Solid-State Properties: In the solid state, intermolecular interactions dictate the crystal packing arrangement. MD simulations, often in conjunction with solid-state DFT calculations, can be used to predict stable crystal structures. The analysis of these simulations can reveal the nature and strength of intermolecular interactions, such as hydrogen bonds between the hydroxyl groups of neighboring molecules and halogen bonding involving the chlorine and bromine atoms. Understanding these interactions is crucial for predicting the material's physical properties, such as melting point and mechanical stability.

The primary types of intermolecular interactions expected for this compound include:

Hydrogen Bonding: Between the hydroxyl group of one molecule and the oxygen or chlorine atom of a neighboring molecule.

Halogen Bonding: Interactions involving the electrophilic region of the bromine or chlorine atom with a nucleophilic site on an adjacent molecule.

π-π Stacking: Attractive, noncovalent interactions between the aromatic rings of adjacent molecules.

Dipole-Dipole Interactions: Arising from the permanent dipole moment of the molecule.

By simulating these interactions, researchers can gain a fundamental understanding of the supramolecular chemistry of this compound, which is essential for the rational design of new materials with desired properties.

Future Research Directions and Emerging Paradigms for 2 Bromomethyl 6 Chlorophenol Chemistry

Sustainable Synthesis and Catalysis Innovations

The future synthesis of 2-(Bromomethyl)-6-chlorophenol and its derivatives will likely be guided by the principles of green chemistry, moving away from conventional methods that may involve hazardous reagents and generate significant waste. Research is anticipated to focus on developing catalytic systems that offer high selectivity and efficiency under milder, more environmentally benign conditions.

Innovations may include the use of photocatalysis or electrocatalysis to drive the specific bromination and chlorination of phenolic precursors, minimizing the use of bulk halogenating agents. Biocatalysis, employing enzymes such as halogenases, could offer unparalleled regio- and stereo-selectivity for the synthesis of complex derivatives, reducing the need for cumbersome protection-deprotection steps. Furthermore, the use of greener solvents, such as supercritical fluids or bio-derived solvents, and energy-efficient reaction technologies like microwave or ultrasonic irradiation, will be crucial in reducing the environmental footprint of its synthesis.

| Aspect | Traditional Synthesis Approach | Potential Sustainable Innovation |

|---|---|---|

| Halogenation | Use of elemental bromine and chlorine gas; stoichiometric reagents. | Catalytic methods (e.g., photocatalysis), enzymatic halogenation, use of halide salts with an oxidant. |

| Solvents | Chlorinated hydrocarbons (e.g., dichloromethane, chloroform). | Supercritical CO2, ionic liquids, water, or bio-based solvents. |

| Energy Input | Conventional heating (oil baths), often requiring prolonged reaction times. | Microwave-assisted or ultrasound-assisted synthesis for rapid heating and shorter reaction times. |

| Byproducts | Generation of acidic waste (HBr, HCl) and potentially poly-halogenated side products. | Higher selectivity from catalytic methods reduces byproducts; potential for byproduct recycling. |

Advanced Materials Design Leveraging this compound Scaffolds

The unique trifunctional nature of this compound makes it an attractive building block for the design of advanced materials. The hydroxyl and bromomethyl groups are particularly reactive handles for polymerization and grafting reactions.

Future research could explore its use as a monomer in the synthesis of novel polymers. For instance, polycondensation reactions involving the phenolic hydroxyl group could yield new polyethers or polyesters, while the bromomethyl group allows for grafting onto existing polymer backbones or for initiating atom transfer radical polymerization (ATRP). The presence of both chlorine and bromine atoms could impart inherent flame-retardant properties to these materials, a critical feature for applications in electronics and construction. Additionally, the scaffold could be used to create functional resins for applications such as ion-exchange chromatography or solid-phase synthesis.

| Material Class | Leveraged Functional Group(s) | Potential Application | Key Research Focus |

|---|---|---|---|

| Flame-Retardant Polymers | -Br, -Cl | Casings for electronics, building materials, textiles. | Incorporating the scaffold into polymer backbones (e.g., polycarbonates, epoxies) to enhance fire safety. |

| Functional Surfaces | -CH2Br, -OH | Antimicrobial coatings, specialized sensors, chromatography media. | Grafting the molecule onto surfaces like silica (B1680970) or gold nanoparticles to impart specific chemical properties. |

| Cross-linked Resins | -CH2Br, -OH, Aromatic Ring | Specialty adsorbents for environmental remediation, solid-phase catalysts. | Developing porous, high-surface-area resins with tailored binding sites for specific pollutants or reagents. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, consistency, and scalability. nih.govjst.org.in The synthesis and derivatization of this compound are well-suited for this transition. Flow reactors, with their high surface-area-to-volume ratios, allow for precise control over reaction parameters like temperature and pressure, which is particularly advantageous for managing potentially exothermic halogenation reactions. jst.org.in

Automated synthesis platforms can integrate flow reactors with real-time monitoring and machine-learning algorithms to rapidly optimize reaction conditions, accelerating the discovery of new derivatives. mpg.de This approach minimizes manual handling of hazardous intermediates and allows for the on-demand production of specific quantities, reducing waste and storage requirements. nih.gov Such systems could enable the rapid generation of a library of this compound derivatives for screening in drug discovery or materials science applications.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Risk of thermal runaways in large volumes; manual handling of reagents. | Superior heat transfer minimizes risk; contained system reduces exposure. nih.govjst.org.in |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. jst.org.in |

| Scalability | Scaling up can be complex and may alter reaction outcomes. | Scalable by running the system for longer durations ("scaling out"). |

| Efficiency & Purity | May result in more side products due to poor mixing or temperature gradients. | Improved mixing and heat control often lead to higher yields and purities. nih.gov |

Development of Advanced Spectroscopic Probes and Sensors

Chlorophenols are a class of significant environmental pollutants, and developing sensitive and selective methods for their detection is a key research goal. nih.govmdpi.com The this compound structure could serve as a foundational element for new electrochemical or optical sensors.

Future work could involve immobilizing the molecule or its polymers onto electrode surfaces. The phenolic hydroxyl group can be electrochemically oxidized, and changes in the oxidation potential or current upon interaction with target analytes could form the basis of a sensor. For example, a sensor based on a nanocomposite of ZnSe quantum dots and cetyltrimethylammonium bromide has shown high sensitivity for detecting various chlorophenols. nih.gov Similarly, the scaffold could be chemically modified by attaching a fluorophore or chromophore. Subsequent binding events with metal ions, anions, or biomolecules could induce a measurable change in its spectroscopic properties (e.g., fluorescence quenching or color change), enabling its use as a chemical probe.

Synergistic Experimental and Computational Research Approaches

The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating research and development. nih.gov For this compound, computational modeling, particularly using Density Functional Theory (DFT), can provide deep insights into its electronic structure, reactivity, and spectroscopic properties before a single experiment is run. researchgate.net

Researchers can computationally screen potential reaction pathways to predict the most viable synthetic routes, identify likely byproducts, and understand reaction mechanisms. This predictive power helps to prioritize experiments, saving time and resources. nih.gov For materials design, modeling can predict the properties of polymers derived from this scaffold, such as their thermal stability or electronic properties. In sensor development, simulations can elucidate the binding interactions between the probe molecule and the target analyte, guiding the design of more sensitive and selective sensors. This synergistic loop—where computation guides experiment and experimental results refine computational models—will be a hallmark of future research in this area.

| Research Area | Computational (In Silico) Contribution | Experimental (In Vitro/Lab) Contribution |

|---|---|---|

| Synthesis | Predicting reaction energies and transition states; identifying most probable reaction pathways. | Performing the synthesis, isolating products, and confirming structures via spectroscopy (NMR, MS). |

| Materials Science | Simulating polymer chain conformations and predicting bulk properties (e.g., band gap, modulus). | Synthesizing the polymer and measuring its physical, thermal, and mechanical properties. |

| Sensor Design | Modeling host-guest interactions; calculating changes in electronic structure upon analyte binding. | Fabricating the sensor and testing its response, sensitivity, and selectivity towards the target analyte. |

Q & A

Q. 1.1. What are the recommended synthetic routes for 2-(Bromomethyl)-6-chlorophenol, and how do reaction conditions influence yield?

The synthesis of brominated phenolic compounds often involves bromination of phenolic precursors. For this compound, a plausible route is the bromination of 6-chloro-2-methylphenol using brominating agents like N-bromosuccinimide (NBS) under radical initiation or HBr/H2O2 in a controlled acidic medium . Reaction parameters such as temperature (optimized near 0–25°C to avoid over-bromination), solvent polarity (e.g., CCl4 or CH2Cl2), and stoichiometry must be tightly controlled. Side reactions, such as di-bromination or oxidation of the phenol group, can occur if excess bromine or elevated temperatures are used . Yield optimization typically requires monitoring via TLC or HPLC to track intermediate formation.

Q. 1.2. What spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- FTIR : Peaks at ~3200–3400 cm⁻¹ (O–H stretch), 1250–1300 cm⁻¹ (C–O phenolic), and 550–650 cm⁻¹ (C–Br stretch) .

- NMR : ¹H NMR shows a singlet for the bromomethyl group (~δ 4.5–4.8 ppm) and aromatic protons split due to chlorine/bromine substituents. ¹³C NMR confirms quaternary carbons adjacent to halogens .

- Mass Spectrometry (MS) : Molecular ion [M]+ at m/z 235 (for C7H6BrClO) with fragmentation patterns indicating loss of Br or CH2Br groups .

- X-ray Crystallography : Resolves bond angles and spatial arrangement of substituents, critical for confirming regiochemistry (e.g., bromomethyl at position 2) .

Q. 1.3. How should this compound be stored to ensure stability?

Store in amber glass vials under inert gas (N2/Ar) at 2–4°C to prevent thermal degradation or light-induced decomposition. The compound is moisture-sensitive; use desiccants like silica gel in storage containers. Purity (>95%) and absence of acidic impurities (e.g., residual HBr) are critical to avoid hydrolysis of the bromomethyl group .

Advanced Research Questions

Q. 2.1. What mechanistic insights explain the reactivity of the bromomethyl group in nucleophilic substitution reactions?

The bromomethyl group is highly electrophilic due to the electron-withdrawing effects of adjacent chlorine and phenol groups. In SN2 reactions, it reacts with nucleophiles (e.g., amines, thiols) to form methylene-linked derivatives. Steric hindrance from the chloro substituent at position 6 may slow kinetics, requiring polar aprotic solvents (e.g., DMF) or phase-transfer catalysts . Computational studies (DFT) can model transition states to predict regioselectivity .

Q. 2.2. How does this compound interact with biological macromolecules, and what are the implications for toxicity studies?

The compound’s lipophilicity (logP ~2.8) allows membrane penetration, while the phenol group may hydrogen-bond with proteins. In vitro assays (e.g., Ames test) can assess mutagenicity from potential DNA alkylation via the bromomethyl group. Metabolites like 6-chloro-2-hydroxymethylphenol may form via glutathione conjugation, requiring LC-MS/MS for detection .

Q. 2.3. What strategies resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies in melting points (e.g., 31–33°C vs. 35–37°C) may arise from polymorphic forms or purity issues. Recrystallization from ethanol/water mixtures can isolate the dominant polymorph. Conflicting NMR shifts may result from solvent effects (CDCl3 vs. DMSO-d6) or pH-dependent phenol tautomerism. Cross-validate data using high-field NMR (≥400 MHz) and spiking with authentic standards .

Q. 2.4. How can computational chemistry predict the environmental fate of this compound?

Molecular docking and QSAR models predict binding affinity to enzymes like cytochrome P450 (metabolism) or aquatic toxicity (e.g., Daphnia magna LC50). Hydrolysis half-lives in water can be modeled using EPI Suite, considering pH-dependent degradation pathways .

Methodological Guidance

Q. 3.1. Designing a Kinetic Study for Bromomethyl Group Reactivity

- Control Variables : Fix temperature (25°C), solvent (acetonitrile), and nucleophile concentration.

- Monitoring : Use UV-Vis spectroscopy to track absorbance changes at λmax ~270 nm (phenolic π→π* transitions) during reaction with thiophenol.

- Data Analysis : Apply pseudo-first-order kinetics; plot ln([A]₀/[A]) vs. time to determine rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。